molecular formula C12H13NO4 B231007 3,4,8-trimethoxy-2(1H)-quinolinone

3,4,8-trimethoxy-2(1H)-quinolinone

Cat. No.: B231007
M. Wt: 235.24 g/mol
InChI Key: OKUQNQUSANXMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,8-trimethoxy-2(1H)-quinolinone is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethoxy-2(1H)-quinolinone typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3,4,8-trimethoxybenzaldehyde and an appropriate amine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as acetic acid, to form the quinoline ring.

    Cyclization: The intermediate product is then cyclized under specific conditions, such as heating, to form the final quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethoxy-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction may produce 3,4,8-trimethoxyquinoline.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,8-trimethoxy-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Chloroquine: A well-known antimalarial drug.

Uniqueness

3,4,8-trimethoxy-2(1H)-quinolinone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3,4,8-trimethoxy-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO4/c1-15-8-6-4-5-7-9(8)13-12(14)11(17-3)10(7)16-2/h4-6H,1-3H3,(H,13,14)

InChI Key

OKUQNQUSANXMTM-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC(=O)C(=C2OC)OC

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.